Remacemide is also referred to by its chemical names, including (±)-2-amino-N-(1-methyl-1,2-diphenylethyl)acetamide and remacemide hydrochloride. The compound is categorized under several drug classifications, including anticonvulsants and neuroprotective agents . Its molecular formula is C₁₇H₂₀N₂O, with a molar mass of approximately 268.36 g/mol .
In industrial production settings, optimizing reaction conditions such as temperature, pH, and reaction time is crucial for achieving high yields and purity. Techniques like recrystallization or chromatography are often employed for purification.
The molecular structure of remacemide can be represented by the following identifiers:
The three-dimensional structure can be modeled using software tools that visualize molecular geometry .
Remacemide participates in several chemical reactions:
Common reagents used in these reactions include:
Remacemide exerts its pharmacological effects primarily through weak and noncompetitive binding to the ionic channel site of the NMDA receptor complex. It acts both allosterically and within the channel itself. Importantly, remacemide is believed to function as a prodrug; it metabolizes into a more potent active metabolite known as FPL 12495 (desglycine derivative), which binds more effectively to NMDA receptors . This metabolic transformation is crucial for its neuroprotective effects against excitotoxicity.
The compound's stability and reactivity profile are influenced by its functional groups (amine and amide), which govern its interactions in biological systems .
Remacemide has been primarily researched for its potential applications in treating neurological disorders such as:
Despite its initial promise in these areas, further development has been halted due to insufficient efficacy and adverse effects observed during clinical trials . Current research may focus on exploring alternative uses or derivatives that could enhance therapeutic outcomes while minimizing side effects.
Remacemide hydrochloride functions as a low-affinity, non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor complex. It binds to two distinct sites within the receptor: the ionic channel pore and an allosteric modulatory site. Electrophysiological studies in cultured rat hippocampal neurons reveal that Remacemide inhibits NMDA-evoked currents with an half-maximal inhibitory concentration (IC₅₀) of 67-75 μM at -60 mV. This blockade is rapid and reversible but exhibits partial voltage dependence, suggesting mixed mechanisms of action. Unlike high-affinity NMDA antagonists, Remacemide's channel blockade shows only moderate use-dependence [9] [10].
Its principal metabolite, desglycinyl-Remacemide (FPL 12495AA), demonstrates significantly enhanced NMDA receptor antagonism. The S(+)-enantiomer of desglycinyl-Remacemide blocks NMDA receptors with 100-fold greater potency (IC₅₀ = 0.7 μM) in a strongly voltage- and use-dependent manner. This block is occluded by magnesium ions (Mg²⁺), confirming an open-channel mechanism analogous to classical channel blockers like dizocilpine. Importantly, neither compound affects kainate, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), or gamma-aminobutyric acid (GABA) receptors, indicating NMDA receptor selectivity [4] [9] [10].
Table 1: Pharmacodynamic Properties of Remacemide and Desglycinyl-Remacemide at NMDA Receptors
| Property | Remacemide | Desglycinyl-Remacemide (S(+)-enantiomer) |
|---|---|---|
| IC₅₀ (NMDA current) | 67-75 μM | 0.7 μM |
| Voltage Dependence | Partial | Strong |
| Use Dependence | Moderate | Marked |
| Blockade Mechanism | Mixed: Channel + Allosteric | Open-channel pore blocker |
| Mg²⁺ Occlusion | No | Yes |
Beyond NMDA receptor antagonism, Remacemide and its desglycine metabolite exhibit potent voltage-dependent sodium (Na⁺) channel blocking activity. In rat cortical synaptosomes, both compounds inhibit veratridine-stimulated Na⁺ influx, a marker of voltage-gated Na⁺ channel activity. Desglycinyl-Remacemide (IC₅₀ = 85.1 μM) is approximately twice as potent as the parent compound (IC₅₀ = 160.6 μM). This places them within the pharmacological profile of established antiepileptic sodium channel blockers like carbamazepine (IC₅₀ = 121.4 μM) and lamotrigine (IC₅₀ = 147.4 μM) [3].
Electrophysiological studies in mouse spinal cord neurons demonstrate that both agents limit sustained high-frequency repetitive firing (SRF) of sodium-dependent action potentials. Desglycinyl-Remacemide (IC₅₀ = 1.2 μM) is again significantly more potent than Remacemide (IC₅₀ = 7.9 μM). This inhibition manifests as a progressive reduction in the maximal rate of rise (Vₘₐₓ) of action potentials during sustained depolarization, culminating in firing cessation. Crucially, this effect intensifies with higher stimulation frequencies, confirming classic use-dependent Na⁺ channel blockade—a mechanism critical for stabilizing neuronal hyperexcitability without impairing normal neurotransmission [3] [4] [6].
Table 2: Sodium Channel Blocking Effects in Neural Models
| Parameter | Remacemide | Desglycinyl-Remacemide | Carbamazepine |
|---|---|---|---|
| IC₅₀ (Veratridine-Stimulated Na⁺ Influx) | 160.6 μM | 85.1 μM | 121.4 μM |
| IC₅₀ (Repetitive Firing in Neurons) | 7.9 μM | 1.2 μM | Not Reported |
| Use Dependence | Yes | Yes | Yes |
| Voltage Dependence | Yes | Yes | Yes |
The concurrent blockade of NMDA receptors and voltage-gated Na⁺ channels creates a synergistic anticonvulsant and neuroprotective profile. In animal seizure models, this dual action enables efficacy against diverse seizure types:
This synergy extends to ionic homeostasis. Na⁺ channel blockade reduces presynaptic glutamate release, indirectly diminishing NMDA receptor activation. Simultaneously, NMDA receptor antagonism prevents downstream Ca²⁺ influx and excitotoxic cascades. In primate models, chronic exposure disrupts learning acquisition more severely than selective NMDA antagonists like dizocilpine (MK-801), suggesting Na⁺ channel involvement exacerbates cognitive impacts when combined with glutamatergic modulation [1] [5].
Remacemide functions significantly as a prodrug, undergoing rapid first-pass metabolism via amidase enzymes to yield its principal active metabolite, desglycinyl-Remacemide (FPL 12495AA). This biotransformation critically enhances NMDA receptor affinity: desglycinyl-Remacemide displaces [³H]dizocilpine binding at 0.48 μM versus 68 μM for the parent compound—a 140-fold increase in potency. The desglycinyl metabolite also exhibits stereoselective activity, with the S(+)-enantiomer demonstrating superior NMDA receptor blockade compared to the R(-)-form [7] [9] [10].
Pharmacokinetic studies confirm efficient blood-brain barrier penetration by Remacemide (Brain Uptake Index = 51 ± 0.9), facilitating central conversion to the active metabolite. Desglycinyl-Remacemide retains Na⁺ channel blocking activity and displays a broader metabolite profile, including inactive compounds like FPL 15455 (oxoacetate metabolite) and weakly active derivatives like FPL 15053 (N-hydroxy-desglycinate). However, FPL 12495AA remains the primary mediator of Remacemide’s neuropharmacological effects, particularly its high-affinity NMDA channel blockade [7] [9].
Table 3: Key Characteristics of Desglycinyl-Remacemide (FPL 12495AA)
| Property | Value/Observation |
|---|---|
| Chemical Name | (±)-1-methyl-1,2-diphenylethylamine |
| Formation Pathway | Hydrolytic deacetylation of Remacemide |
| Affinity for NMDA Receptor | IC₅₀ = 0.48 μM ([³H]dizocilpine displacement) |
| Stereoselectivity | S(+)-enantiomer 5x more potent than R(-)-enantiomer |
| Additional Activities | Voltage-gated Na⁺ channel blockade (IC₅₀ = 85.1 μM) |
| Brain Penetration | Derived from central metabolism of Remacemide |
CAS No.: 129119-78-4
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7